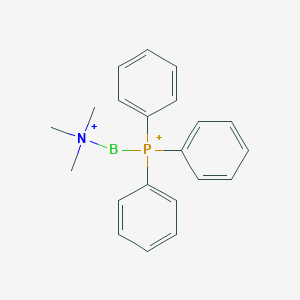
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is a complex organoboron compound that features a unique combination of boron, nitrogen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl typically involves the reaction of trimethylamine with triphenylphosphine and a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing species.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: Substitution reactions with other nucleophiles or electrophiles can modify the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction can produce boron-hydride species .
Scientific Research Applications
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid or base, depending on the reaction environment, and can participate in the formation of coordination complexes. These interactions can influence various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
(Trimethylazaniumyl)(triphenylphosphaniumyl)borane: Similar structure but different reactivity.
(Trimethylazaniumyl)(triphenylphosphaniumyl)borate: Contains an additional oxygen atom, leading to different chemical properties.
Uniqueness
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is unique due to its specific combination of boron, nitrogen, and phosphorus atoms, which imparts distinct reactivity and stability compared to other boron-containing compounds .
Properties
CAS No. |
26160-13-4 |
|---|---|
Molecular Formula |
C21H24BNP+2 |
Molecular Weight |
332.2 g/mol |
InChI |
InChI=1S/C21H24BNP/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3/q+2 |
InChI Key |
GYHITDHNLPYGOV-UHFFFAOYSA-N |
Canonical SMILES |
[B]([N+](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















